molecular formula C12H18N2O3 B13916541 tert-Butyl ((4-(hydroxymethyl)pyridin-2-yl)methyl)carbamate

tert-Butyl ((4-(hydroxymethyl)pyridin-2-yl)methyl)carbamate

Cat. No.: B13916541
M. Wt: 238.28 g/mol
InChI Key: DAASPRONXUABDC-UHFFFAOYSA-N
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Description

tert-Butyl ((4-(hydroxymethyl)pyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.29 g/mol . It is commonly used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-(hydroxymethyl)pyridin-2-yl)methyl)carbamate typically involves the reaction of a pyridine derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((4-(hydroxymethyl)pyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-(hydroxymethyl)pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function .

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)pyridin-2-yl]methyl]carbamate

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-10-6-9(8-15)4-5-13-10/h4-6,15H,7-8H2,1-3H3,(H,14,16)

InChI Key

DAASPRONXUABDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=C1)CO

Origin of Product

United States

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